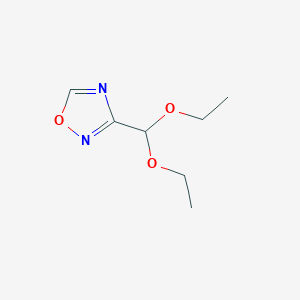

3-(Diethoxymethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(diethoxymethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-3-10-7(11-4-2)6-8-5-12-9-6/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYPJGOXJINJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NOC=N1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240605-76-8 | |

| Record name | 3-(diethoxymethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Diethoxymethyl 1,2,4 Oxadiazole

Amidoxime-Mediated Cyclization Routes for 1,2,4-Oxadiazole (B8745197) Formation

A prevalent and versatile method for constructing the 1,2,4-oxadiazole ring involves the use of amidoximes as key precursors. rjptonline.orgnih.govresearchgate.net This approach, broadly classified as a [4+1] cycloaddition, utilizes the four atoms from the amidoxime (B1450833) and one carbon atom from an acylating agent. chim.it The general pathway involves the initial O-acylation of an amidoxime, followed by an intramolecular cyclodehydration to yield the desired 1,2,4-oxadiazole. nih.govnih.govresearchgate.netumons.ac.be

Two-Stage Protocols via O-Acylamidoxime Intermediates

The two-stage protocol is a classic and widely employed method for the synthesis of 1,2,4-oxadiazoles. nih.govnih.gov This approach involves two distinct steps: the formation of an O-acylamidoxime intermediate and its subsequent cyclization. nih.gov The primary advantage of this method lies in its efficiency and straightforward work-up procedures. nih.govnih.gov

The initial step, O-acylation of the amidoxime, can be achieved using various acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. chim.itnih.gov The reactivity of amidoximes is comparable to that of amines, allowing for acylation under relatively mild conditions, often at room temperature. nih.gov Once the O-acylamidoxime intermediate is formed and isolated, it undergoes cyclization to form the 1,2,4-oxadiazole ring. nih.govnih.gov This cyclization is typically promoted by heating or by the action of bases. chim.itnih.gov

Table 1: Examples of Two-Stage Synthesis of 1,2,4-Oxadiazoles

| Acylating Agent | Coupling Reagent/Conditions | Intermediate | Cyclization Conditions | Product | Reference |

| Acyl Chlorides | Pyridine | O-Acylamidoxime | Heat | 3,5-Disubstituted-1,2,4-oxadiazole | researchgate.net |

| Carboxylic Acids | DCC, EDC, CDI | O-Acylamidoxime | Heat or Base | 3,5-Disubstituted-1,2,4-oxadiazole | chim.it |

| (+)-Ketopinic acid | DCC | O-Acylamidoxime from carboethoxyamidoxime | Pyridine | Chiral 1,2,4-oxadiazole derivative | researchgate.net |

DCC: Dicyclohexylcarbodiimide (B1669883), EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966), CDI: Carbonyldiimidazole

One-Pot Cyclization Strategies

To streamline the synthesis and avoid the isolation of intermediates, one-pot cyclization strategies have been developed. nih.govnih.gov These methods combine the O-acylation and cyclization steps into a single reaction vessel, offering a more efficient and time-saving approach. researchgate.net

In a typical one-pot procedure, the amidoxime is reacted directly with a carboxylic acid or its derivative in the presence of a coupling reagent and a suitable solvent. chim.it The reaction often proceeds at room temperature or with moderate heating to facilitate both the formation of the O-acylamidoxime and its subsequent intramolecular cyclization. chim.itresearchgate.net Various coupling reagents, including dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and carbonyldiimidazole (CDI), have been successfully employed to activate the carboxylic acid in situ. chim.itresearchgate.net

The choice of solvent can be critical, with aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) often being preferred. chim.itnih.gov Some protocols have also explored solvent-free and microwave-assisted conditions to enhance reaction rates and yields. chim.it For instance, a one-pot reaction of amidoximes with anhydrides or acyl chlorides in a sodium hydroxide-DMSO system at room temperature has been shown to produce high yields of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net Similarly, the Vilsmeier reagent has been utilized to facilitate the one-pot synthesis from nitriles and carboxylic acids at room temperature. nih.govmdpi.com

Catalytic Approaches in Amidoxime Cyclizations

The development of catalytic methods has further refined the synthesis of 1,2,4-oxadiazoles, often allowing for milder reaction conditions and improved efficiency.

Tetrabutylammonium Hydroxide (TBAH): TBAH has been identified as an effective catalyst for the cyclization of O-acylamidoximes. This catalyst promotes the reaction in solvents like tetrahydrofuran (B95107) (THF) at room temperature, with excellent yields reported for various substrates. chim.itmdpi.com

Scandium(III) Triflate (Sc(OTf)₃): While specific examples for 3-(diethoxymethyl)-1,2,4-oxadiazole are not detailed, Lewis acids like Sc(OTf)₃ are known to catalyze cyclization reactions in organic synthesis, suggesting their potential applicability in this context.

p-Toluenesulfonic Acid-Zinc Chloride (PTSA-ZnCl₂): The combination of PTSA and ZnCl₂ has proven to be an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. acs.orgorganic-chemistry.org This method is notable for its tolerance of a wide range of functional groups. acs.org The reaction of benzamidoxime (B57231) with benzonitrile (B105546) in the presence of PTSA and ZnCl₂ in DMF at 80°C yields the corresponding 1,2,4-oxadiazole in good yield. acs.org

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

An alternative and powerful strategy for the synthesis of the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile. rjptonline.orgnih.govresearchgate.net This [3+2] cycloaddition approach provides a direct route to the heterocyclic core. chim.itacs.org

Generation of Nitrile Oxides for 1,2,4-Oxadiazole Synthesis

The success of the 1,3-dipolar cycloaddition hinges on the effective generation of the nitrile oxide intermediate. Nitrile oxides are typically unstable and are therefore generated in situ. acs.orgrsc.orgnih.gov Common methods for their generation include:

Dehydrohalogenation of Hydroximinoyl Halides: This is a classic method where a hydroximinoyl chloride, for example, is treated with a base like triethylamine (B128534) to eliminate hydrogen chloride and form the nitrile oxide. nih.gov

Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate to furnish nitrile oxides.

From α-Nitroketones: Iron(III) nitrate (B79036) has been used to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. The process involves the nitration of the alkyne to an α-nitroketone, which then dehydrates to the corresponding nitrile oxide. organic-chemistry.orgorganic-chemistry.org

From Methyl Azaarenes: Azaarene nitrile oxides can be generated in situ from methyl azaarenes using tert-butyl nitrite (B80452) (TBN) as a nitrogen source under mild conditions. rsc.org

From Isoxazolinones: A carbamoyl-substituted nitrile oxide can be generated from 2-methyl-4-nitro-3-isoxazolin-5(2H)-one upon treatment with THF, even without special reagents. kochi-tech.ac.jpresearchgate.net

Optimized Conditions for Cycloaddition Reactions

The efficiency of the 1,3-dipolar cycloaddition reaction is highly dependent on the reaction conditions and the electronic nature of the reactants. kochi-tech.ac.jpresearchgate.net Traditionally, these reactions involve an electron-rich nitrile oxide and an electron-deficient nitrile. kochi-tech.ac.jpresearchgate.net However, the concept of "inverse electron-demand" 1,3-dipolar cycloaddition has expanded the scope, utilizing an electron-deficient nitrile oxide with an electron-rich nitrile. kochi-tech.ac.jpresearchgate.net

Optimization of reaction conditions often involves screening different solvents, temperatures, and catalysts. beilstein-journals.orgfrontiersin.org For instance, in the synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, a catalyst pair was used at 80°C to achieve a high yield. beilstein-journals.org Lewis acids can also be employed to activate the nitrile component, thereby facilitating the cycloaddition. beilstein-journals.org The choice of solvent can significantly impact the reaction outcome, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) sometimes providing superior results in terms of yield and reaction time. frontiersin.org

Table 2: Comparison of Synthetic Routes for 1,2,4-Oxadiazoles

| Synthetic Route | Key Intermediates | Advantages | Disadvantages | Key Reagents/Catalysts |

| Amidoxime-Mediated Cyclization (Two-Stage) | O-Acylamidoxime nih.govresearchgate.net | Swift, high efficiency, uncomplicated work-up nih.govnih.gov | Requires isolation of intermediate nih.govnih.gov | Acyl chlorides, activated carboxylic acids nih.gov |

| Amidoxime-Mediated Cyclization (One-Pot) | In situ generated O-Acylamidoxime chim.itresearchgate.net | High efficiency, avoids intermediate isolation nih.govresearchgate.net | May require specific solvents or conditions nih.gov | NaOH/DMSO, Vilsmeier reagent nih.govresearchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide researchgate.netacs.orgkochi-tech.ac.jp | Direct formation of the ring kochi-tech.ac.jp | Nitrile oxides can be unstable acs.org | In situ generation from hydroximinoyl halides, nitroalkanes acs.orgnih.gov |

Oxidative Cyclization Methodologies

Oxidative cyclization has emerged as a powerful strategy for the synthesis of the 1,2,4-oxadiazole ring. mdpi.com This approach typically involves the formation of the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds, often starting from amidoximes or related precursors. mdpi.com Various oxidants have been employed to facilitate this transformation, providing routes that are often milder and more direct than traditional condensation methods. lookchem.com

One prominent method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes. researchgate.net This approach has demonstrated tolerance for a range of alkyl, aryl, and heteroaryl substrates, highlighting its potential for creating functionally diverse 1,2,4-oxadiazoles through a rapid and straightforward procedure. researchgate.net Another set of methodologies employs reagents like N-bromosuccinimide (NBS) in the presence of a base such as 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), or an iodine/potassium carbonate (I₂/K₂CO₃) system. mdpi.comlookchem.com These reactions can often be carried out at room temperature, which is a significant advantage over methods requiring high temperatures. lookchem.com For instance, the NBS/DBU system has been reported to produce 3,5-disubstituted 1,2,4-oxadiazoles in yields ranging from 54% to 84%. mdpi.com

Electrochemical synthesis represents a modern, green approach to oxidative cyclization. rsc.org Anodic oxidation has been used to generate iminoxy radicals from N-benzyl amidoximes, which then undergo intramolecular cyclization to form the 1,2,4-oxadiazole ring. rsc.orgrsc.org This electro-oxidation method is notable for its mild conditions, operational simplicity, and avoidance of chemical oxidants. rsc.org Furthermore, hypervalent iodine reagents, such as Phenyliodine diacetate (PIDA), have been successfully used to mediate the intramolecular oxidative cyclization of N-acylguanidines and other precursors to form 3-amino-1,2,4-oxadiazoles, demonstrating the versatility of oxidative strategies. rsc.orgnih.gov

| Oxidant System | Starting Materials | Key Features | Reported Yields | Reference |

|---|---|---|---|---|

| DDQ | Amidoximes | Tolerates a wide range of substrates; rapid and straightforward. | Not specified | researchgate.net |

| NBS/DBU | N-Benzyl Amidoximes | Mild, room temperature conditions. | 54-84% | mdpi.com |

| I₂/K₂CO₃ | N-Benzyl Amidoximes | Mild, room temperature conditions. | 50-80% | mdpi.com |

| Anodic Oxidation | N-Benzyl Amidoximes | Electrochemical method; avoids chemical oxidants; mild conditions. | Not specified | rsc.orgrsc.org |

| PIDA | N-Acylguanidines | Forms 3-amino-1,2,4-oxadiazoles; mild conditions. | Moderate to good | rsc.org |

Mechanochemistry and Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles, to reduce environmental impact and improve efficiency. rsc.orgmdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. mdpi.com

Microwave-assisted synthesis is a key green chemistry technique that can dramatically reduce reaction times from hours to minutes. nih.govencyclopedia.pub This method has been successfully used for the heterocyclization of amidoximes with various reagents to produce 1,2,4-oxadiazoles in high yields. nih.goviaea.org For example, a one-pot reaction of nitriles, hydroxylamine (B1172632), and esters can be performed using a household microwave oven to obtain 3,5-disubstituted 1,2,4-oxadiazoles. iaea.org

The use of novel, environmentally benign catalysts is another cornerstone of green synthesis. Graphene oxide (GO) has been identified as an effective metal-free catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.org GO can catalyze the reaction between an amidoxime intermediate and an aldehyde, showcasing its dual catalytic activity. nih.gov This approach avoids the use of toxic transition metal catalysts and often allows for simpler workup procedures. rsc.org

Mechanochemistry, which involves inducing reactions in the solid state through mechanical energy like grinding or milling, offers a solvent-free alternative to traditional synthesis. mdpi.comnih.gov This technique has been applied to the synthesis of oxadiazole derivatives, resulting in rapid, clean, and efficient reactions. mdpi.comthieme-connect.com For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved in minutes with good to excellent yields by grinding N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid. thieme-connect.com Such solvent-free approaches significantly reduce chemical waste and represent a major step towards more sustainable chemical manufacturing. mdpi.commdpi.com

| Methodology | Key Principles | Example Condition | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time. | Amidoximes and carboxylic acid derivatives under microwave irradiation. | High yields, rapid synthesis. | nih.govencyclopedia.pubiaea.org |

| Graphene Oxide (GO) Catalysis | Metal-free catalysis, heterogeneous catalyst. | Benzonitrile, hydroxylamine hydrochloride, aldehyde, and GO. | Avoids toxic metals, environmentally friendly. | nih.govrsc.org |

| Mechanochemistry (Grinding) | Solvent-free reaction. | Grinding reagents with a catalyst like basic alumina. | Reduces chemical waste, rapid, efficient. | mdpi.comthieme-connect.commdpi.com |

| One-Pot Synthesis in Superbase | Atom economy, process intensification. | Amidoximes and esters in NaOH/DMSO at room temperature. | High efficiency, simple procedure. | mdpi.comnih.gov |

Mechanistic Insights into 1,2,4 Oxadiazole Formation Relevant to 3 Diethoxymethyl 1,2,4 Oxadiazole Synthesis

Role of Transient Intermediates in Cyclization Reactions

The construction of the 1,2,4-oxadiazole (B8745197) ring is not a single-step process but rather a sequence involving key transient intermediates. The nature and stability of these intermediates dictate the reaction conditions and the final product structure.

The most common pathway for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime (B1450833) followed by a dehydrative cyclization. researchgate.netnih.gov In this process, the O-acylamidoxime is the crucial transient species. nih.govnih.gov This intermediate is formed by the reaction of an amidoxime with an acylating agent, such as an acyl chloride, anhydride, or carboxylic acid. researchgate.netnih.gov While sometimes stable enough to be isolated, the O-acylamidoxime is often generated in situ and directly converted to the final oxadiazole. researchgate.netmdpi.com The cyclization step is proposed to occur via a 1,5-intramolecular nucleophilic attack from the amino group onto the carbonyl carbon of the acyl group. nih.gov This attack forms a tetrahedral intermediate, a 4,5-dihydro-1,2,4-oxadiazol-5-ol , which then undergoes elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring. nih.govrsc.org

Alternative routes involve different key intermediates. For instance, syntheses starting from aldehydes and hydroxylamine (B1172632) can proceed through a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is subsequently oxidized to the aromatic oxadiazole. rsc.org In some cases, the aldehyde itself can act as the oxidant. rsc.org

Another significant class of intermediates is nitrile oxides . These are highly reactive 1,3-dipoles that can be generated in situ from precursors like hydroximoyl chlorides or aldoximes via oxidation. mdpi.comacs.org Nitrile oxides readily undergo [3+2] cycloaddition reactions with dipolarophiles such as nitriles or alkynes to form the 1,2,4-oxadiazole ring. researchgate.netnih.gov This pathway is particularly useful for controlling regioselectivity in the synthesis of specifically substituted oxadiazoles. nih.gov

In oxidative cyclization reactions, N-halogenated species, such as N-bromo or N-iodo intermediates , have been proposed. mdpi.com For example, the reaction of N-acyl amidines promoted by N-Bromosuccinimide (NBS) is thought to proceed through an N-brominated intermediate, which then undergoes base-promoted dehydrobromination to facilitate the N–O bond formation and ring closure. mdpi.com

Stereochemical Considerations in 1,2,4-Oxadiazole Ring Assembly

The 1,2,4-oxadiazole ring itself is an aromatic, and therefore planar, heterocycle. As a result, the ring assembly process does not typically create new stereocenters within the heterocyclic core. However, stereochemical considerations become highly relevant when chiral substituents are attached to the ring or when the starting materials themselves are chiral.

Research has demonstrated the stereoselective synthesis of 1,2,4-oxadiazole derivatives starting from chiral precursors, such as monoterpenes. nih.gov In these cases, the chirality of the starting material is retained in the final product. For example, 1,2,4-oxadiazoles have been prepared from α,β-unsaturated carboxylic acids derived from (-)-myrtenal, where the stereochemistry of the terpene backbone is preserved throughout the synthesis. nih.gov The cyclization to form the oxadiazole ring from the O-acylamidoxime intermediate does not affect the existing stereocenters on the substituent. nih.gov

Furthermore, subsequent reactions on the substituted 1,2,4-oxadiazole can be highly stereospecific. For instance, the dihydroxylation of a monoterpene-based 1,2,4-oxadiazole using an OsO₄/NMO system proceeds stereoselectively to yield α,β-dihydroxy 1,2,4-oxadiazoles. nih.gov

When reactions involving the substituents create new stereocenters, mixtures of diastereomers or enantiomers can be formed. For example, the hydroarylation of 5-acetylenyl-1,2,4-oxadiazoles can lead to a mixture of (E/Z)-isomers of the resulting vinyl-substituted oxadiazoles. beilstein-journals.orgnih.gov The stereochemical outcome of such reactions is determined by the mechanism of the addition to the substituent's multiple bond, not by the oxadiazole ring itself. beilstein-journals.orgnih.gov

Influence of Reaction Parameters on Regioselectivity and Yield for 1,2,4-Oxadiazoles

The efficiency and selectivity of 1,2,4-oxadiazole synthesis are profoundly influenced by various reaction parameters, including the choice of catalyst, solvent, temperature, and the nature of the reactants. Optimizing these conditions is essential for maximizing product yield and controlling regioselectivity, especially when unsymmetrical precursors can lead to isomeric products.

Catalysts and Reagents: The cyclodehydration of O-acylamidoxime intermediates is often promoted by a catalyst. Tetrabutylammonium fluoride (B91410) (TBAF) has been identified as a particularly effective reagent for inducing cyclization under mild conditions, often at room temperature. nih.govmdpi.comrjptonline.org It functions as a strong base in anhydrous solvents like THF, facilitating the dehydration of the cyclized intermediate. mdpi.com Other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are also commonly employed. nih.govmdpi.comsioc-journal.cn In some protocols, dehydrating agents like phosphorus oxychloride (POCl₃) are used, though this can sometimes lead to rearrangements in sensitive substrates. nih.govarabjchem.org Acid catalysts, such as triflic acid (TfOH) or boron trifluoride (BF₃), are utilized in specific reactions, for instance, in the condensation of amidoximes with orthoesters. mdpi.combeilstein-journals.org

Solvents: The choice of solvent plays a critical role. Anhydrous tetrahydrofuran (B95107) (THF) is a favored solvent, particularly for TBAF-catalyzed reactions. mdpi.comrjptonline.org Dichloromethane (CH₂Cl₂), dimethylformamide (DMF), and acetonitrile (B52724) are also widely used. mdpi.comacs.org The polarity and protic/aprotic nature of the solvent can significantly affect reaction rates and yields. For example, in certain [3+2] cycloaddition reactions, polar protic solvents like ethanol, methanol, or even water have been shown to give high yields, sometimes outperforming aprotic solvents like THF. acs.org

Temperature: Reaction temperature is a key parameter for controlling the reaction rate and minimizing side reactions. Many modern methods aim for room temperature synthesis to improve functional group tolerance and simplify procedures. mdpi.com However, some cyclizations require heating to proceed to completion. For instance, the final cyclodehydration of O-acylamidoximes is often carried out by heating, with temperatures around 90-120 °C being common. nih.govnih.gov Conversely, certain reactions, like those involving highly reactive intermediates, may require low temperatures to prevent decomposition or unwanted side product formation. beilstein-journals.org

Regioselectivity: Controlling regioselectivity is crucial when synthesizing 1,2,4-oxadiazoles from two different components, such as in [3+2] cycloaddition reactions between a nitrile oxide and a nitrile. The electronic properties of the substituents on both components guide the regiochemical outcome. nih.gov Similarly, in the reaction of amidoximes with unsymmetrical anhydrides, the regioselectivity of the initial O-acylation step determines which substituent ends up at the 5-position of the oxadiazole ring. The electronic and steric effects of the substituents on the reactants significantly influence the regioselectivity of these cyclization reactions. arabjchem.org

Table 1: Effect of Reaction Conditions on 1,2,4-Oxadiazole Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| O-acylamidoxime Cyclization | TBAF | THF | Room Temp | Good to Excellent | nih.govmdpi.com |

| Amidoxime + Carboxylic Acid | PyAOP / DIPEA | CH₃CN / Borate Buffer | 25°C then 90°C | 51-92% | nih.gov |

| Oxidative Cyclization (N-acyl amidines) | NBS / Base | Ethyl Acetate | Room Temp | 91-99% | mdpi.com |

| Aldoxime Homocoupling | NCS / Cs₂CO₃ | DMF | Not Specified | 19-78% | sioc-journal.cn |

| [3+2] Cycloaddition | Et₃N | Ethanol | Not Specified | ~76% | acs.org |

| Amidoxime + Orthoester | Sc(OTf)₃ | Not Specified | Room Temp | Good | mdpi.com |

Chemical Reactivity and Transformation Pathways of the 1,2,4 Oxadiazole Ring System in 3 Diethoxymethyl 1,2,4 Oxadiazole

Electronic Structure and Aromaticity Considerations of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is a five-membered, planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.gov However, it is considered to be one of the least aromatic among the five-membered heterocyclic systems. psu.edu This low level of aromaticity, coupled with the presence of a labile O-N bond, makes the 1,2,4-oxadiazole ring prone to various rearrangements to form more stable heterocyclic systems. chim.itresearchgate.net

The presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom renders the 1,2,4-oxadiazole ring an electron-poor system. rjptonline.org The electron-withdrawing nature of the ring influences the reactivity of its substituents. researchgate.net In the case of 3-(diethoxymethyl)-1,2,4-oxadiazole, the diethoxymethyl group at the C3 position is an acetal (B89532), which is generally stable under neutral and basic conditions but can be hydrolyzed to an aldehyde under acidic conditions. msu.eduorganicchemistrytutor.com

Table 1: General Electronic Properties of the 1,2,4-Oxadiazole Ring

| Property | Description | Reference |

| Aromaticity | Low compared to other five-membered heterocycles. | psu.edu |

| Electronic Nature | Electron-poor (electron-withdrawing). | rjptonline.org |

| Key Structural Feature | Weak and easily cleavable O-N bond. | chim.it |

| Stability | Generally stable, but susceptible to ring-opening and rearrangements. | nih.gov |

Ring-Opening Reactions and Subsequent Rearrangements

The low aromaticity and the weak O-N bond of the 1,2,4-oxadiazole ring make it susceptible to a variety of ring-opening and rearrangement reactions, which can be induced thermally or photochemically. chim.it

The Boulton-Katritzky rearrangement is a well-studied thermal rearrangement of 1,2,4-oxadiazoles. chim.it It involves an intramolecular nucleophilic substitution where a nucleophilic atom in a three-atom side chain at the C3 position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.it This leads to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic ring. chim.it

For 3-(diethoxymethyl)-1,2,4-oxadiazole, a classic Boulton-Katritzky rearrangement would not be expected as the diethoxymethyl group does not possess the required three-atom side chain with a terminal nucleophile. However, if the diethoxymethyl group were to be hydrolyzed to the corresponding aldehyde under acidic conditions, subsequent derivatization to a species with a suitable side chain (e.g., a hydrazone) could potentially enable a Boulton-Katritzky-type rearrangement. chim.itmdpi.com

ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) rearrangements are another important class of reactions for 1,2,4-oxadiazoles, particularly those bearing electron-withdrawing groups. chim.it These reactions typically involve the initial attack of a nucleophile at the electrophilic C5 position, followed by ring opening and subsequent closure to form a new heterocyclic system. chim.itresearchgate.net

1,2,4-oxadiazoles can undergo various photochemical rearrangements upon UV irradiation. chim.it These reactions often proceed through the cleavage of the O-N bond to form a reactive open-chain intermediate. chim.it Depending on the substituents and the reaction conditions, this intermediate can undergo several transformations, including:

Ring Contraction-Ring Expansion (RCE): This can lead to the formation of isomeric 1,3,4-oxadiazoles. chim.it

Internal-Cyclization Isomerization (ICI): This can result in the formation of regioisomeric 1,2,4-oxadiazoles. chim.it

Reactions with the solvent: The open-chain intermediate can react with nucleophilic solvents to yield various acyclic products. rsc.org

For 3-(diethoxymethyl)-1,2,4-oxadiazole, photochemical irradiation would be expected to initiate the cleavage of the O-N bond, and the subsequent reaction pathway would depend on the specific conditions employed. chim.itrjptonline.org

Reactivity at Electrophilic and Nucleophilic Centers within the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring possesses both electrophilic and nucleophilic centers, leading to a diverse range of potential reactions. psu.educhim.it

Electrophilic Centers: The carbon atoms, C3 and C5, are electrophilic. The C5 position is generally more electrophilic than the C3 position due to the electron-withdrawing effects of both the O1 and N4 atoms. psu.edurjptonline.org This makes the C5 position a primary site for nucleophilic attack. The N2 atom is also an electrophilic center, particularly in intramolecular rearrangements like the Boulton-Katritzky rearrangement. psu.educhim.it

Nucleophilic Center: The N4 nitrogen atom has a lone pair of electrons and exhibits nucleophilic character, making it susceptible to reactions with electrophiles such as protonation and alkylation. psu.edu

In 3-(diethoxymethyl)-1,2,4-oxadiazole, the C5 position would be the most likely site for attack by external nucleophiles. The diethoxymethyl group at C3 is an acetal, which is generally unreactive towards nucleophiles under neutral or basic conditions. However, under acidic conditions, it can be hydrolyzed to an aldehyde, which can then undergo further reactions. organicchemistrytutor.comorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com

Table 2: Predicted Reactivity at Key Positions of 3-(Diethoxymethyl)-1,2,4-oxadiazole

| Position | Type of Center | Expected Reactivity |

| C3 | Electrophilic | Less reactive to nucleophilic attack compared to C5. The diethoxymethyl group is stable under basic/neutral conditions but can be hydrolyzed under acidic conditions. |

| C5 | Electrophilic | Primary site for nucleophilic attack. |

| N2 | Electrophilic | Site of intramolecular attack in rearrangements like the BKR (if a suitable side chain is present). |

| N4 | Nucleophilic | Can be protonated or react with other electrophiles. |

Spectroscopic and Structural Elucidation Methodologies for 3 Diethoxymethyl 1,2,4 Oxadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,4-oxadiazole (B8745197) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the analysis of 1,2,4-oxadiazole derivatives, the chemical shifts (δ) of the protons and carbons are indicative of their electronic surroundings. For instance, in a series of 3-aryl-5-substituted-1,2,4-oxadiazoles, the protons on the aromatic rings typically appear in the downfield region of the ¹H NMR spectrum. d-nb.info The carbon atoms of the 1,2,4-oxadiazole ring itself have characteristic chemical shifts in the ¹³C NMR spectrum, generally appearing in the range of δ 160-185 ppm. mdpi.com For example, in 5,5'-dimethyl-3,3'-bi(1,2,4-oxadiazole), the oxadiazole carbons resonate at δ 178.4 and 160.0 ppm. arkat-usa.org

The presence of specific functional groups, such as the diethoxymethyl group in the target compound, would be clearly identifiable in the NMR spectra. The methine proton (CH) of the diethoxymethyl group would exhibit a characteristic signal, likely a triplet, coupled to the adjacent methylene (B1212753) protons. The ethoxy groups would present as a quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃), with coupling constants typical for ethyl groups.

Table 1: Representative ¹H and ¹³C NMR Data for 1,2,4-Oxadiazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-Benzoyl-5-methyl-1,2,4-oxadiazole | CDCl₃ | δ=2.71 (3H, CH₃) | δ=182.5, 177.3, 165.4 | google.com |

| 3-Acetyl-5-methyl-1,2,4-oxadiazole | CDCl₃ | δ=2.70 (3H, CH₃) | δ=188.8, 178.5, 165.8 | google.com |

| 5,5'-Dimethyl-3,3'-bi(1,2,4-oxadiazole) | CDCl₃ | δ 2.73 (s, CH₃, 6H) | δ 178.4, 160.0, 12.4 | arkat-usa.org |

| 3-(Naphthalen-2-yl)-5-(1-propylpiperidin-4-yl)-1,2,4-oxadiazole | CD₃OD | δ 8.60 (1H, s), 8.09 (1H, dd), 7.99 (2H, ovl), 7.93 (1H, br d), 7.58 (2H, m), 3.15 (1H, m), 3.06 (2H, m), 2.41 (2H, m), 2.28 (2H, br t), 2.20 (2H, m), 2.04 (2H, m), 1.59 (2H, m), 0.95 (3H, t) | δ 183.6, 169.5, 136.1, 134.5, 129.9, 129.8, 128.9, 128.8, 128.7, 127.9, 125.5, 124.6, 61.9, 53.7 (2C), 35.3, 30.1 (2C), 20.6, 12.2 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(diethoxymethyl)-1,2,4-oxadiazole and its derivatives, IR spectroscopy can confirm the presence of the oxadiazole ring and the ether linkages of the diethoxymethyl group.

The characteristic IR absorption bands for 1,2,4-oxadiazole derivatives typically include C=N stretching vibrations and ring stretching vibrations. These are often observed in the region of 1600-1400 cm⁻¹. arkat-usa.orgnih.gov For example, 5,5'-dimethyl-3,3'-bi(1,2,4-oxadiazole) shows absorption bands at 1614, 1570, and 1501 cm⁻¹. arkat-usa.org The C-O-C stretching vibrations of the diethoxymethyl group are expected to appear as strong bands in the fingerprint region, typically around 1100-1000 cm⁻¹. The presence of aromatic rings in derivatives would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov

Table 2: Key IR Absorption Frequencies for 1,2,4-Oxadiazole Derivatives

| Compound | IR (KBr, cm⁻¹) | Key Absorptions | Reference |

| 3-Benzoyl-5-methyl-1,2,4-oxadiazole | 1713, 1681, 1581 | C=O, C=N, C=C | google.com |

| 3-Acetyl-5-methyl-1,2,4-oxadiazole | 1731, 1699, 1601 | C=O, C=N, C=C | google.com |

| 5,5'-Dimethyl-3,3'-bi(1,2,4-oxadiazole) | 1692, 1614, 1570, 1501 | C=N, Ring Vibrations | arkat-usa.org |

| 1-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | 3181 (N–H), 3062 (Ar–C–H), 2923 (C–H), 1657 (C=O), 1602, 1403 (C=N, C=C) | N-H, C-H, C=O, C=N, C=C | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. Under electron ionization (EI), 1,2,4-oxadiazole derivatives undergo characteristic fragmentation pathways.

The primary fragmentation of the 1,2,4-oxadiazole ring often involves cleavage of the N-O bond, which is the weakest bond in the ring. nist.gov This can be followed by the loss of small neutral molecules. For 3,5-disubstituted 1,2,4-oxadiazoles, a common fragmentation pathway is a retro 1,3-dipolar cycloaddition, leading to the formation of a nitrile and a nitrile oxide. sci-hub.st The fragmentation of 3-(diethoxymethyl)-1,2,4-oxadiazole would likely involve initial loss of an ethoxy radical, followed by further fragmentation of the oxadiazole ring. The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. d-nb.infoarkat-usa.org

Table 3: Mass Spectrometry Data for Selected 1,2,4-Oxadiazole Derivatives

| Compound | Ionization Method | m/z [M+H]⁺ (or M⁺) | Key Fragments (m/z) | Reference |

| 1-(4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | ESI | 365 | - | nih.gov |

| 3-(Naphthalen-2-yl)-5-(1-propylpiperidin-4-yl)-1,2,4-oxadiazole | ESIMS | 322.2 | - | mdpi.com |

| 5,5'-Dimethyl-3,3'-bi(1,2,4-oxadiazole) | HRMS (ESI) | 167.0569 | - | arkat-usa.org |

| 3-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-5-((4-fluorophenoxy)methyl)-1,2,4-oxadiazole | HRMS (ESI) | 466.05761 | - | d-nb.info |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals can be a challenge, a successful X-ray diffraction analysis of a 3-(diethoxymethyl)-1,2,4-oxadiazole derivative would provide an unambiguous confirmation of its molecular structure.

Computational and Theoretical Investigations of 1,2,4 Oxadiazole Frameworks with Diethoxymethyl Substitution

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1,2,4-oxadiazole (B8745197) derivatives. scirp.orgajchem-a.com These calculations provide a quantitative description of the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com For 1,2,4-oxadiazole derivatives, the distribution of HOMO and LUMO densities can pinpoint the likely sites for electrophilic and nucleophilic attack. ajchem-a.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For 3-(diethoxymethyl)-1,2,4-oxadiazole, the nitrogen atoms of the oxadiazole ring are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. ajchem-a.com

Table 1: Illustrative Calculated Electronic Properties of a Substituted 1,2,4-Oxadiazole

| Parameter | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 3.15 eV |

| Global Softness (S) | 0.159 eV⁻¹ |

Note: These are representative values for a generic substituted 1,2,4-oxadiazole and would vary for 3-(diethoxymethyl)-1,2,4-oxadiazole.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. nih.govrjsvd.com For a molecule like 3-(diethoxymethyl)-1,2,4-oxadiazole, which possesses flexible side chains, MD simulations are invaluable for understanding its conformational landscape and how it interacts with its environment.

The diethoxymethyl group, with its rotatable bonds, can adopt various conformations. MD simulations can map out the potential energy surface of these rotations, identifying the most stable (lowest energy) conformations. This is particularly important in the context of drug design, where the molecule's conformation upon binding to a biological target is critical. nih.govtandfonline.com

Furthermore, MD simulations can shed light on the non-covalent interactions that govern the behavior of 3-(diethoxymethyl)-1,2,4-oxadiazole in different media. mdpi.com These interactions include:

Hydrogen Bonding: The nitrogen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, while the oxygen atoms of the diethoxymethyl group can also participate in hydrogen bonding. MD simulations can quantify the strength and lifetime of these hydrogen bonds with solvent molecules or biological receptors.

Hydrophobic Interactions: The ethyl groups of the diethoxymethyl substituent can engage in hydrophobic interactions, which are crucial for the molecule's solubility and its ability to penetrate biological membranes.

By simulating the molecule in a solvent box (e.g., water), one can study its solvation dynamics and how it orients itself in an aqueous environment. In the context of drug discovery, MD simulations are often used to study the binding of a ligand to its receptor, providing insights into the stability of the complex and the key interacting residues. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. ajchem-a.comfrontiersin.org These predictions serve as a valuable tool for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. frontiersin.org By comparing the calculated chemical shifts with the experimental spectrum, one can confirm the proposed molecular structure. For 3-(diethoxymethyl)-1,2,4-oxadiazole, calculations would predict distinct signals for the protons and carbons of the oxadiazole ring, the methine proton of the diethoxymethyl group, and the methylene (B1212753) and methyl protons of the ethyl groups.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. ajchem-a.com These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can help in assigning the vibrational modes to specific functional groups. For instance, characteristic vibrational frequencies would be expected for the C=N and C-O-C stretching modes of the 1,2,4-oxadiazole ring, as well as the C-H stretching and bending vibrations of the diethoxymethyl substituent.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. ajchem-a.com Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental data. The synergy between theoretical predictions and experimental measurements provides a robust framework for the structural characterization of novel compounds like 3-(diethoxymethyl)-1,2,4-oxadiazole.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Substituted 1,2,4-Oxadiazole Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - CH (methine) | 5.8 | 5.9 |

| ¹³C NMR (δ, ppm) - C (oxadiazole) | 168.5 | 169.0 |

| IR (cm⁻¹) - C=N stretch | 1620 | 1615 |

Note: These are representative values and would need to be specifically calculated and experimentally verified for 3-(diethoxymethyl)-1,2,4-oxadiazole.

Applications of 3 Diethoxymethyl 1,2,4 Oxadiazole As a Key Synthetic Intermediate

Precursor for the Synthesis of Complex Heterocyclic Systems

The 1,2,4-oxadiazole (B8745197) ring is a significant pharmacophore found in numerous biologically active compounds and serves as a bioisosteric replacement for amide and ester groups. rjptonline.orgwum.edu.pl The presence of a protected aldehyde at the 3-position of the 1,2,4-oxadiazole ring, as in 3-(diethoxymethyl)-1,2,4-oxadiazole, opens avenues for the synthesis of more elaborate heterocyclic systems.

Following deprotection to reveal the 3-formyl-1,2,4-oxadiazole, the aldehyde functionality can participate in a variety of cyclization and condensation reactions. For instance, it can react with binucleophilic reagents to construct fused heterocyclic rings. The general synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles often involve the acylation of amidoximes, a method that can be adapted for the introduction of the diethoxymethyl group. researchgate.net

A plausible synthetic pathway to 3-(diethoxymethyl)-1,2,4-oxadiazole would involve the reaction of an appropriate amidoxime (B1450833) with a derivative of diethoxyacetic acid. The resulting intermediate can then be cyclized to form the desired oxadiazole. The revealed aldehyde can subsequently be used to build further complexity, for example, in the synthesis of fused pyrimidine (B1678525) or pyrazole (B372694) rings, which are common motifs in medicinal chemistry.

Table 1: Examples of Complex Heterocyclic Systems Derivable from 3-Formyl-1,2,4-oxadiazole

| Reagent | Resulting Heterocyclic System | Potential Application |

| Hydrazine derivatives | Pyrazolo[3,4-d] organic-chemistry.orgresearchgate.netnih.govoxadiazoles | Kinase inhibitors, Anticancer agents |

| Guanidine | Pyrimido[4,5-d] organic-chemistry.orgresearchgate.netnih.govoxadiazoles | Antiviral, Antibacterial agents |

| Amidines | Triazolo[4,3-a]pyrimidines (after ring transformation) | CNS agents, Anti-inflammatory |

| β-Ketoesters | Fused Pyridinones | Calcium channel modulators |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. dovepress.com The aldehyde functionality, once deprotected from 3-(diethoxymethyl)-1,2,4-oxadiazole, is a key participant in many MCRs, such as the Ugi and Passerini reactions.

While direct participation of the protected form in MCRs is unlikely, its deprotection to 3-formyl-1,2,4-oxadiazole provides a valuable building block. For example, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, could be employed to generate a diverse library of α-acylamino carboxamides bearing the 1,2,4-oxadiazole moiety. nih.gov This strategy is highly valuable in drug discovery for the rapid generation of new chemical entities.

The ability to introduce the 1,2,4-oxadiazole scaffold into complex, peptide-like structures through MCRs highlights the synthetic utility of its aldehyde-functionalized derivatives. rug.nl

Employing the Diethoxymethyl Group as a Protected Aldehyde Equivalent in Complex Molecular Synthesis

The primary and most crucial role of the diethoxymethyl group in 3-(diethoxymethyl)-1,2,4-oxadiazole is to act as a protecting group for an aldehyde. Aldehydes are highly reactive functional groups that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to protect the aldehyde to prevent it from reacting prematurely.

The diethoxymethyl group, an acetal (B89532), is stable under a wide range of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents. This stability allows for chemical modifications to be made at other positions of the molecule without affecting the protected aldehyde. The deprotection of the acetal to regenerate the aldehyde is typically achieved under mild acidic conditions, which are often compatible with a wide range of other functional groups.

This protection-deprotection strategy is a cornerstone of modern organic synthesis, enabling the construction of highly functionalized and complex molecules with a high degree of control and selectivity.

Table 2: Protection/Deprotection of the Aldehyde Functionality

| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |

| Diethoxymethyl (Acetal) | R-CHO + 2 EtOH, H+ | Basic, nucleophilic, organometallic reagents | Mild aqueous acid (e.g., HCl, H2SO4) |

Strategic Utility in Retrosynthetic Analysis of Highly Functionalized 1,2,4-Oxadiazoles

In the context of retrosynthetic analysis, the process of mentally deconstructing a target molecule to identify potential starting materials, 3-(diethoxymethyl)-1,2,4-oxadiazole represents a key "synthon" for a 3-formyl-1,2,4-oxadiazole. When designing the synthesis of a complex molecule containing a 3-substituted 1,2,4-oxadiazole where the substituent is derived from an aldehyde, the diethoxymethyl derivative is an excellent starting point.

For example, if the target molecule contains a 3-(hydroxymethyl)-1,2,4-oxadiazole moiety, a retrosynthetic disconnection would lead back to 3-formyl-1,2,4-oxadiazole, which in turn could be derived from its diethoxymethyl-protected form. This allows the synthetic chemist to perform the necessary reduction of the aldehyde at a late stage, avoiding potential interferences with other functional groups present in the molecule.

Future Research Directions and Emerging Paradigms in 3 Diethoxymethyl 1,2,4 Oxadiazole Chemistry

Development of Novel and Sustainable Synthetic Routes for 3-(Diethoxymethyl)-1,2,4-oxadiazole

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. researchgate.netmdpi.com For 3-(Diethoxymethyl)-1,2,4-oxadiazole, future research is likely to build upon existing one-pot methodologies while incorporating greener principles.

A significant advancement in the synthesis of related compounds is the one-pot, solvent-free synthesis of 3-aryl-5-(dialkoxymethyl)-1,2,4-oxadiazoles from nitriles, hydroxylamine (B1172632), and alkyl orthoformates. researchgate.net This approach, which involves the in-situ formation of amidoximes followed by condensation, provides a strong foundation for developing more sustainable routes to 3-(diethoxymethyl)-1,2,4-oxadiazole. Future research could focus on replacing traditional catalysts with more environmentally benign alternatives, such as solid acids or reusable catalysts. nih.govepa.gov The use of microwave irradiation and ultrasound assistance are other green chemistry tools that could be explored to accelerate reaction times and improve energy efficiency in the synthesis of this scaffold. nih.govresearchgate.net

Furthermore, the development of synthetic protocols that utilize renewable starting materials and minimize waste generation will be crucial. This could involve exploring alternative sources for the core components of the molecule and designing reactions with high atom economy. The use of greener solvents, such as water or ionic liquids, in the synthesis of oxadiazole derivatives is another area ripe for exploration. mdpi.comnih.gov

Exploration of C-H Functionalization Strategies on the Oxadiazole Ring and Diethoxymethyl Group

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient way to modify complex molecules. nih.gov For 3-(Diethoxymethyl)-1,2,4-oxadiazole, both the oxadiazole ring and the diethoxymethyl group present opportunities for selective C-H functionalization.

The C-H bonds on the 1,2,4-oxadiazole (B8745197) ring, particularly at the 5-position if it were unsubstituted, are potential targets for direct arylation, alkenylation, or alkynylation reactions. nih.govmdpi.com Transition-metal catalysis, particularly with palladium, rhodium, or copper, has been extensively used for the C-H activation of various heterocycles, including oxadiazoles. nih.govmdpi.comorganic-chemistry.orgnih.govacs.orgscispace.com Future research could investigate the application of these methods to introduce a wide range of substituents onto the oxadiazole core of the target molecule, thereby creating a library of novel derivatives.

The diethoxymethyl group, an acetal (B89532), also possesses C-H bonds that could be selectively functionalized. While challenging, the direct C-H activation of acetals is a growing area of research. acs.orgresearchgate.net Photocatalysis, for instance, has shown promise in the regioselective functionalization of saturated N-heterocycles, including acetal-protected derivatives. chemrxiv.orgacs.org Exploring similar photocatalytic or metal-catalyzed approaches for the direct modification of the diethoxymethyl group could lead to the development of unprecedented transformations and the synthesis of novel analogs. The selective activation of C(sp³)–H bonds in the presence of the heterocyclic ring would be a key challenge to overcome. usc.gal

Advanced Catalytic Approaches for Highly Selective Derivatization

Beyond C-H functionalization, advanced catalytic methods can be envisioned for the highly selective derivatization of 3-(Diethoxymethyl)-1,2,4-oxadiazole. The presence of multiple reactive sites—the oxadiazole ring and the acetal group—necessitates catalysts with high selectivity.

Transition-metal-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. nih.gov Future work could focus on developing catalytic systems that selectively target either the oxadiazole ring or the diethoxymethyl group. For instance, new ligand designs for palladium or copper catalysts could enable selective cross-coupling reactions at a specific position on the oxadiazole ring, leaving the acetal untouched. sioc-journal.cn Conversely, the development of catalysts for the functionalization of the diethoxymethyl group, potentially through its temporary conversion to a more reactive intermediate, would be a significant breakthrough. Recent studies on the dual catalytic functionalization of unactivated sp³ C–O bonds in cyclic acetals could provide inspiration for such strategies. acs.org

Organocatalysis offers a complementary approach to metal-based systems, often providing different reactivity and selectivity. beilstein-journals.org The development of chiral organocatalysts could enable the enantioselective derivatization of 3-(Diethoxymethyl)-1,2,4-oxadiazole, which would be of particular interest for pharmaceutical applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way chemical libraries are prepared and optimized. nih.govnih.govacs.org These technologies offer numerous advantages, including enhanced reaction control, improved safety, and the ability to rapidly generate large numbers of compounds. beilstein-journals.orgspringerprofessional.demdpi.comchim.it

The synthesis of 1,2,4-oxadiazoles has already been successfully translated to continuous flow systems. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.orgnih.gov Future research will likely focus on developing a continuous flow process for the synthesis of 3-(Diethoxymethyl)-1,2,4-oxadiazole, potentially telescoping multiple reaction steps into a single, streamlined process. This would not only increase efficiency but also allow for safer handling of potentially hazardous reagents and intermediates. The use of packed-bed reactors with solid-supported catalysts or reagents is a promising avenue for creating highly efficient and sustainable flow syntheses. beilstein-journals.org

Automated synthesis platforms, often coupled with flow reactors, can be employed to rapidly generate libraries of 3-(Diethoxymethyl)-1,2,4-oxadiazole derivatives. nih.govresearchgate.netacs.org By systematically varying the building blocks used in the synthesis or by performing a series of automated derivatization reactions, large numbers of compounds can be prepared for high-throughput screening in drug discovery or materials science applications. This approach significantly accelerates the discovery of new molecules with desired properties.

Q & A

Basic: What are the established synthetic methodologies for 3-(Diethoxymethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carbonyl derivatives. For 3-(Diethoxymethyl) substitution, a common approach is the reaction of amidoximes with aldehydes or orthoesters under reflux conditions. For example, triethyl orthoformate has been used to generate bis-1,2,4-oxadiazoles via condensation and cyclization . Optimization strategies include:

- Solvent Selection : Polar aprotic solvents like DMSO or acetonitrile improve reaction efficiency .

- Reaction Duration : Extended reflux (18–24 hours) ensures complete cyclization, as demonstrated in triazole synthesis .

- Purification : Column chromatography (silica gel) or recrystallization (water-ethanol mixtures) enhances purity .

- Catalysis : Anhydrous potassium carbonate aids in deprotonation and accelerates reaction rates .

Basic: Which spectroscopic and computational techniques are critical for characterizing 3-(Diethoxymethyl)-1,2,4-oxadiazole derivatives?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR identify substituent patterns and regiochemistry. For example, aromatic protons in 3,5-diaryl derivatives show distinct splitting .

- IR : Stretching vibrations for C=N (1600–1650 cm) and C-O (1200–1250 cm) confirm oxadiazole ring formation .

- X-ray Crystallography : Resolves regiochemical ambiguity and dipole moment orientation, critical for understanding electronic properties .

- Computational Tools :

Advanced: How can density functional theory (DFT) and wavefunction analysis guide the design of 3-(Diethoxymethyl)-1,2,4-oxadiazole derivatives with tailored electronic properties?

Methodological Answer:

- Dipole Moment Analysis : Use Multiwfn to calculate dipole moments and predict solubility or binding affinity. For instance, 1,3,4-oxadiazoles exhibit lower log D than 1,2,4-isomers due to intrinsic charge distribution .

- Solvent Effect Modeling : DFT simulations (e.g., Gaussian 03) correlate solvent polarity with UV-Vis absorption maxima, aiding in drug delivery design .

- Topological Analysis : Electron density topology (AIM theory) identifies critical hydrogen-bonding sites for biological targeting .

Advanced: What experimental frameworks are used to evaluate the biological activity of 3-(Diethoxymethyl)-1,2,4-oxadiazole derivatives, and how are conflicting results resolved?

Methodological Answer:

- Antitumor Assays : In vivo studies measure tumor weight reduction and lifespan extension in murine models. For example, 3,5-diaryl derivatives showed 40–60% tumor inhibition .

- Antioxidant Testing : ABTS and DPPH scavenging assays quantify radical inhibition. Vanillin-substituted derivatives exhibit enhanced activity due to resonance stabilization .

- Resolving Contradictions :

Advanced: How do solvent polarity and substituent effects influence the stability and reactivity of 3-(Diethoxymethyl)-1,2,4-oxadiazole in synthetic and biological environments?

Methodological Answer:

- Solvent Polarity : High-polarity solvents (e.g., DMSO) stabilize transition states during cyclization but may reduce solubility of nonpolar derivatives .

- Substituent Effects :

- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic susceptibility at the oxadiazole C-O bond .

Advanced: What strategies address discrepancies in regiochemical outcomes during the synthesis of 3-(Diethoxymethyl)-1,2,4-oxadiazole derivatives?

Methodological Answer:

- Regiochemical Control :

- Analytical Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.